molecular formula C25H19FN6O5S B2410331 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 902434-04-2

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2410331
CAS RN: 902434-04-2
M. Wt: 534.52
InChI Key: RMZZWQBGLCGWIB-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-c]quinazoline, which is a type of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been studied for their potential medicinal properties .

Scientific Research Applications

Antihistaminic Agents

Some derivatives of the [1,2,4]triazolo[1,5-c]quinazolin-5-yl class have been synthesized and evaluated for their antihistaminic activity. These compounds, including 1-substituted-4-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and others, were tested for their potential to protect against histamine-induced bronchospasm in guinea pigs. The results showed significant protection, indicating these compounds' potential as new classes of H1-antihistaminic agents without notable sedative properties when compared to the reference drug chlorpheniramine maleate (Gobinath et al., 2020) (Alagarsamy et al., 2008).

Antimicrobial Activity

N-(Phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides have been synthesized and assessed for their antimicrobial efficacy against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Some derivatives demonstrated significant inhibitory zones, indicating their potential as novel effective antimicrobial agents. The research also explored their action mechanism through molecular docking, suggesting these compounds' utility in developing new antimicrobial therapies (Antypenko et al., 2017).

Synthetic Methodologies

Research has also focused on the synthesis and characterization of [1,2,4]triazoloquinazolinium betaines and their molecular structures. These studies provide foundational knowledge for developing novel compounds with potential pharmacological activities, showcasing the versatility of the [1,2,4]triazolo[1,5-c]quinazolin-5-yl scaffold in medicinal chemistry (Crabb et al., 1999).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN6O5S/c1-36-20-11-18-19(12-21(20)37-2)28-25(38-13-22(33)27-16-7-5-15(26)6-8-16)31-24(18)29-23(30-31)14-3-9-17(10-4-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZZWQBGLCGWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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